Cas no 1805835-96-4 (5,6-Diiodo-1H-benzimidazole)

5,6-Diiodo-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 5,6-diiodo-1H-benzimidazole

- 5,6-Diiodo-1H-benzimidazole

-

- インチ: 1S/C7H4I2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)

- InChIKey: HGQDLMWIVFUYDC-UHFFFAOYSA-N

- SMILES: IC1C(=CC2=C(C=1)NC=N2)I

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- トポロジー分子極性表面積: 28.7

- XLogP3: 2.9

5,6-Diiodo-1H-benzimidazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061000236-1g |

5,6-Diiodo-1H-benzimidazole |

1805835-96-4 | 98% | 1g |

$1,774.83 | 2022-04-01 | |

| Alichem | A061000236-500mg |

5,6-Diiodo-1H-benzimidazole |

1805835-96-4 | 98% | 500mg |

$1,100.03 | 2022-04-01 | |

| Alichem | A061000236-250mg |

5,6-Diiodo-1H-benzimidazole |

1805835-96-4 | 98% | 250mg |

$823.15 | 2022-04-01 |

5,6-Diiodo-1H-benzimidazole 関連文献

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

5,6-Diiodo-1H-benzimidazoleに関する追加情報

Introduction to 5,6-Diiodo-1H-benzimidazole (CAS No. 1805835-96-4)

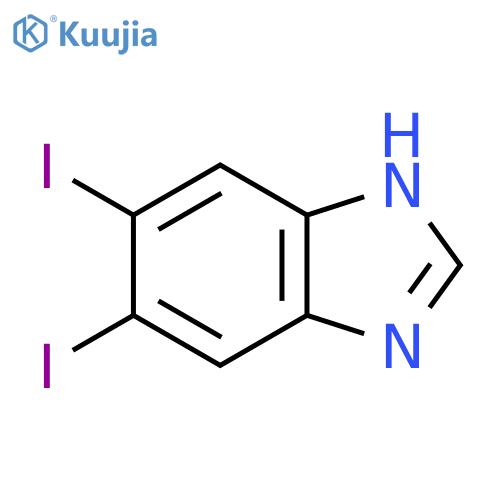

5,6-Diiodo-1H-benzimidazole, with the chemical formula C₆H₃I₂N₂, is a halogenated benzimidazole derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural properties and potential biological activities. This compound, identified by its CAS number 1805835-96-4, represents a critical intermediate in the synthesis of various pharmacologically relevant molecules. The presence of two iodine atoms at the 5th and 6th positions of the benzimidazole core enhances its reactivity, making it a valuable scaffold for further functionalization and derivatization.

The benzimidazole moiety is a well-documented pharmacophore that plays a pivotal role in numerous therapeutic agents. Its aromatic system is capable of interacting with biological targets such as enzymes and receptors, which underscores its importance in drug design. Specifically, 5,6-Diiodo-1H-benzimidazole has been explored as a precursor in the development of compounds with potential applications in anticancer, antiviral, and anti-inflammatory therapies. The iodine atoms serve as handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

In recent years, there has been a surge in research focusing on halogenated benzimidazoles due to their enhanced binding affinity and metabolic stability compared to their non-halogenated counterparts. Studies have demonstrated that the introduction of halogen atoms can modulate electronic properties and influence interactions with biological targets. For instance, 5,6-Diiodo-1H-benzimidazole has been utilized in the synthesis of small-molecule inhibitors targeting protein-protein interactions involved in cancer progression. The ability to precisely modify the benzimidazole core allows researchers to fine-tune pharmacokinetic and pharmacodynamic properties, leading to more effective therapeutic outcomes.

One of the most compelling aspects of 5,6-Diiodo-1H-benzimidazole is its role in generating constrained heterocycles through metal-catalyzed reactions. The palladium-catalyzed Suzuki-Miyaura coupling, for example, enables the formation of biaryl structures by reacting this compound with boronic acid derivatives. Such transformations have been instrumental in developing novel chemotherapeutic agents that disrupt essential cellular pathways in oncogenic cells. Furthermore, the compound’s reactivity with nucleophiles allows for the introduction of amine, thiol, or ether functionalities, expanding its utility in medicinal chemistry.

Recent advancements in computational chemistry have also highlighted the significance of 5,6-Diiodo-1H-benzimidazole as a scaffold for virtual screening and drug discovery campaigns. Molecular docking studies have revealed that this compound can interact with various binding pockets on target proteins, suggesting its potential as a lead compound for further optimization. The combination of experimental synthesis and computational modeling has accelerated the development pipeline for novel benzimidazole-based drugs. This interdisciplinary approach underscores the importance of 1805835-96-4 in modern pharmaceutical research.

The synthetic versatility of 5,6-Diiodo-1H-benzimidazole extends beyond cross-coupling reactions. It can also undergo nucleophilic aromatic substitution (SNAr), where iodine atoms are displaced by more nucleophilic groups such as amines or thiols. This reaction mode has been exploited to generate substituted benzimidazoles with tailored biological activities. For example, researchers have synthesized derivatives of this compound that exhibit inhibitory effects on kinases implicated in inflammatory diseases. Such findings highlight its potential as a building block for next-generation therapeutics.

In addition to its pharmaceutical applications, 5,6-Diiodo-1H-benzimidazole has found utility in materials science and agrochemical research. Its ability to form coordination complexes with transition metals makes it a candidate for designing luminescent materials or catalysts. Moreover, halogenated benzimidazoles have been explored as intermediates in the synthesis of agrochemicals that exhibit enhanced pest resistance without compromising environmental safety. These diverse applications underscore the broad industrial relevance of this compound.

The future directions for research involving 5,6-Diiodo-1H-benzimidazole are promising and multifaceted. Ongoing studies aim to explore its role in developing targeted therapies for resistant cancers by modulating epigenetic enzymes or inhibiting specific signaling pathways. Innovations in synthetic methodologies may further streamline access to complex derivatives, enabling rapid screening and optimization campaigns. As our understanding of molecular interactions evolves, compounds like 1805835-96-4 will continue to serve as indispensable tools for advancing drug discovery and material science.

In conclusion,5,6-Diiodo-1H-benzimidazole (CAS No. 1805835-96-4) represents a cornerstone molecule in modern chemical biology and medicinal chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active compounds with potential therapeutic applications across multiple disease areas. As research progresses,this compound will undoubtedly remain at forefront innovation,driving advancements that benefit human health and industrial applications alike.

1805835-96-4 (5,6-Diiodo-1H-benzimidazole) Related Products

- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)

- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)

- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)

- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)

- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)

- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)

- 917096-37-8((Z)-Fluvoxamine -)

- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)